4-cyclopropylidene-1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidine
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Overview
Description
4-cyclopropylidene-1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidine is a complex organic compound that features a unique combination of cyclopropylidene, phenyl, oxazole, and piperidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclopropylidene-1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidine typically involves multi-step organic reactions. One common approach starts with the preparation of the oxazole ring, which can be synthesized via a cycloaddition reaction involving an aldehyde and a nitrile oxide . The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the oxazole intermediate . The cyclopropylidene group is then added through a cyclopropanation reaction, often using a diazo compound as the cyclopropanating agent .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cycloaddition and cyclopropanation steps, as well as the development of efficient purification methods to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
4-cyclopropylidene-1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxazole ring to other heterocyclic structures.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to modify the phenyl or piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4-cyclopropylidene-1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-cyclopropylidene-1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects . The pathways involved can include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
4-cyclopropylidene-1-(5-phenyl-1,2-oxazole-3-carbonyl)pyrrolidine: Similar structure but with a pyrrolidine ring instead of piperidine.
4-cyclopropylidene-1-(5-phenyl-1,2-oxazole-3-carbonyl)morpholine: Contains a morpholine ring instead of piperidine.
Uniqueness
The uniqueness of 4-cyclopropylidene-1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidine lies in its combination of structural features, which confer specific chemical and biological properties not found in similar compounds . This makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
(4-cyclopropylidenepiperidin-1-yl)-(5-phenyl-1,2-oxazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c21-18(20-10-8-14(9-11-20)13-6-7-13)16-12-17(22-19-16)15-4-2-1-3-5-15/h1-5,12H,6-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOAFEJUBQHBMCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1=C2CCN(CC2)C(=O)C3=NOC(=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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